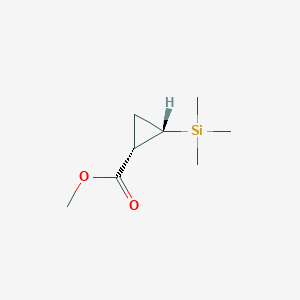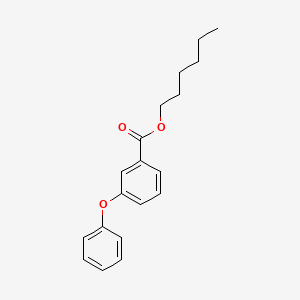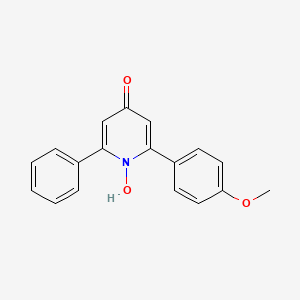
5-tert-Butyl 1-methyl L-valyl-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl 1-methyl L-valyl-L-glutamate is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and valyl and glutamate residues. This compound is often used in peptide synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 1-methyl L-valyl-L-glutamate typically involves the esterification of L-glutamic acid with tert-butyl alcohol and methyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the ester. The process involves the following steps:
Esterification: L-glutamic acid is reacted with tert-butyl alcohol and methyl alcohol in the presence of hydrochloric acid.
Purification: The resulting ester is purified through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-glutamic acid are esterified with tert-butyl alcohol and methyl alcohol.
Continuous Purification: The ester is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-tert-Butyl 1-methyl L-valyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxides of the compound.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
5-tert-Butyl 1-methyl L-valyl-L-glutamate has several applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical processes.
作用機序
The mechanism of action of 5-tert-Butyl 1-methyl L-valyl-L-glutamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity.
Pathways Involved: It affects metabolic pathways related to amino acid synthesis and degradation.
類似化合物との比較
Similar Compounds
L-Glutamic Acid 5-tert-Butyl 1-Methyl Ester Hydrochloride: A similar compound with a slightly different structure.
L-Valyl-L-glutamate: Another amino acid derivative with similar properties.
Uniqueness
5-tert-Butyl 1-methyl L-valyl-L-glutamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
特性
CAS番号 |
65895-25-2 |
|---|---|
分子式 |
C15H28N2O5 |
分子量 |
316.39 g/mol |
IUPAC名 |
5-O-tert-butyl 1-O-methyl (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C15H28N2O5/c1-9(2)12(16)13(19)17-10(14(20)21-6)7-8-11(18)22-15(3,4)5/h9-10,12H,7-8,16H2,1-6H3,(H,17,19)/t10-,12-/m0/s1 |
InChIキー |
WYYKQULRDPWYKG-JQWIXIFHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC)N |
正規SMILES |
CC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
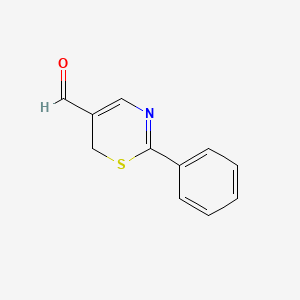
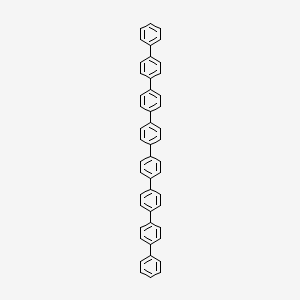
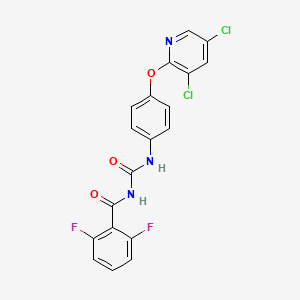
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)


